

Independent Validation of IMM-01 Research Findings: A Comparative Guide

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Compound of Interest		
Compound Name:	IMM-01	
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This guide provides an objective comparison of the published research findings for **IMM-01**, a novel SIRPα-Fc fusion protein, with other therapeutic alternatives. Experimental data from preclinical and clinical studies are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action of IMM-01

IMM-01 is a recombinant human signal regulatory protein α (SIRP α) IgG1 fusion protein.[1] Its primary mechanism of action involves blocking the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and SIRP α on macrophages.[2][3] This blockade enhances the phagocytosis of tumor cells by macrophages.[2][3] Preclinical studies have shown that **IMM-01** exerts a dual anti-tumor effect by not only activating macrophages but also by stimulating T-cell anti-tumor responses.[2] A key differentiating feature of **IMM-01** is its weak binding to human red blood cells, which may reduce the risk of severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]

IMM-01 Mechanism of Action.

Preclinical Research Findings

A significant preclinical study published in the Journal of Hematology & Oncology detailed the in vitro and in vivo activity of **IMM-01**.

In Vitro Activity



The in vitro antitumor activity of **IMM-01** was assessed through several assays:

- Antibody-Dependent Cellular Phagocytosis (ADCP): IMM-01 was shown to induce strong ADCP.[3]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The study found that IMM-01 could induce moderate ADCC.[3]
- Complement-Dependent Cytotoxicity (CDC): IMM-01 did not demonstrate CDC activity.[3]

Table 1: Summary of IMM-01 In Vitro Activity

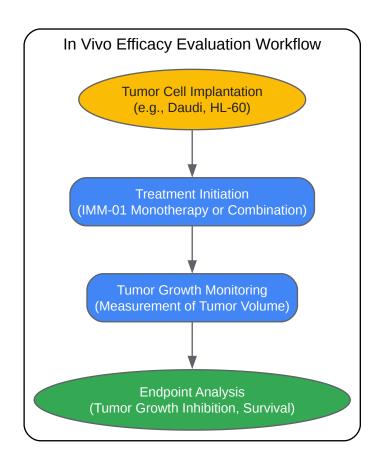
Assay	Result
Binding Affinity to CD47 (EC50)	0.4967 nM[3]
Antibody-Dependent Cellular Phagocytosis (ADCP)	Strong induction[3]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)	Moderate induction[3]
Complement-Dependent Cytotoxicity (CDC)	No activity[3]

In Vivo Activity

The in vivo efficacy of **IMM-01** was evaluated in various mouse tumor models:

- Daudi Xenograft Model: In this model of hematological malignancy, IMM-01 monotherapy resulted in a tumor growth inhibition (TGI) of 97.48%.[4]
- HL-60 Xenograft Model: 100% of mice with this acute myeloid leukemia model achieved complete remission after two weeks of treatment with IMM-01 at 5mg/kg.[5]
- Combination Therapy: The preclinical study also demonstrated synergistic anti-tumor effects
 when IMM-01 was combined with a PD-L1 monoclonal antibody (KN035 or Tislelizumab), a
 CD33 monoclonal antibody (Gemtuzumab), and a HER-2 monoclonal antibody (Inetetamab)
 in respective tumor models.[4]





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Preclinical In Vivo Experimental Workflow.

Clinical Research Findings

IMM-01 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents.

Phase I Monotherapy in Relapsed or Refractory Lymphoma (ChiCTR1900024904)

A first-in-human Phase I dose-escalation study of **IMM-01** was conducted in patients with relapsed or refractory lymphoma.

Safety and Tolerability: The preliminary results showed that IMM-01 was well-tolerated.[6]
 Anemia (Grade ≥3) was experienced by 13.8% of patients.[6]



Efficacy: The study reported promising anti-tumor activity.[6]

Phase Ib/II Combination with Tislelizumab in Advanced Solid Tumors and Lymphoma (IMM01-04 / chictr20220791)

This study is evaluating the safety and efficacy of **IMM-01** in combination with tislelizumab, an anti-PD-1 antibody.

- Dosing: The recommended Phase 2 dose (RP2D) for IMM-01 was determined to be 2.0 mg/kg administered weekly, with tislelizumab given at 200 mg every three weeks.[1][7]
- Efficacy in Classic Hodgkin Lymphoma (cHL): In a cohort of 20 cHL patients who had failed prior anti-PD-1 therapy, the combination showed significant activity.[1]
 - Objective Response Rate (ORR): 64.3% (9 out of 14 evaluable patients), including 2 complete responses (CR) and 7 partial responses (PR).[1]
 - Disease Control Rate (DCR): 100% in the evaluable patients.[1]
- Safety: The combination was well-tolerated.[1] The most common treatment-related adverse
 events (TRAEs) of Grade ≥3 were lymphocyte count decreased (30.0%) and platelet count
 decreased (10.0%).[1] Notably, no hemolytic anemia was reported.[1]

Table 2: Efficacy of IMM-01 + Tislelizumab in Anti-PD-1 Failed cHL (IMM01-04 Study)

Efficacy Endpoint	Result (n=14 evaluable)	
Objective Response Rate (ORR)	64.3%[1]	
Complete Response (CR)	14.3% (2 patients)[1]	
Partial Response (PR)	50.0% (7 patients)[1]	
Disease Control Rate (DCR)	100%[1]	

Comparison with Alternatives



The therapeutic landscape for targeting the CD47-SIRPα axis includes several other agents in development. While direct head-to-head comparative trials are limited, a comparison can be made based on available data.

Table 3: Comparison of **IMM-01** with Other CD47-SIRPα Targeting Agents

Agent	Туре	Key Differentiating Features	Reported Adverse Events of Note
IMM-01	SIRPα-Fc Fusion Protein	Weak binding to red blood cells, potentially reducing anemia risk.	Grade ≥3 anemia (13.8% in monotherapy), Grade ≥3 thrombocytopenia (10% in combo).[1][6]
Magrolimab	Anti-CD47 Monoclonal Antibody	Furthest in clinical development in this class.[2]	Anemia is a common adverse event, often managed with a priming dose.[2]
TTI-621 / TTI-622	SIRPα-Fc Fusion Protein	Decoy receptors targeting CD47.	Hematological toxicities such as anemia and thrombocytopenia.
ALX148	SIRPα-Fc Fusion Protein	Another decoy receptor for CD47.	Generally well- tolerated with some hematological side effects.

Experimental ProtocolsPreclinical In Vitro Assays

ADCP Assay: Details of the specific cell lines (e.g., tumor cells and macrophages), antibody
concentrations, and methods for quantifying phagocytosis (e.g., flow cytometry or
fluorescence microscopy) would be required for replication. The original publication should
be consulted for these specifics.



- ADCC Assay: This would involve co-culturing tumor cells with effector cells (e.g., NK cells) in the presence of varying concentrations of IMM-01. Cell lysis is typically measured by detecting the release of a substance like lactate dehydrogenase (LDH).
- CDC Assay: Tumor cells are incubated with IMM-01 in the presence of a source of complement (e.g., human serum). Cell viability is then assessed to determine the extent of complement-mediated killing.

Clinical Trial Protocol (IMM01-04)

- Study Design: An open-label, multicenter, Phase 2 study.[1]
- Patient Population: Patients with classic Hodgkin Lymphoma who have failed prior checkpoint inhibitor therapy.[1]
- Intervention: IMM-01 at a dose of 2.0 mg/kg administered weekly and tislelizumab at 200 mg administered every 3 weeks.[1]
- Primary Objective: To evaluate the preliminary anti-tumor activity and safety.[1]
- Efficacy Assessment: Tumor response is assessed according to the Lugano 2014 criteria.
- Safety Assessment: Adverse events are graded according to CTCAE v5.0.[1]

Conclusion

The available research findings suggest that **IMM-01** is a promising SIRP α -Fc fusion protein with a dual mechanism of action and a potentially favorable safety profile, particularly concerning the risk of hemolysis. Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other cancer therapies. Early clinical data, especially from the IMM01-04 study in combination with tislelizumab, indicate significant efficacy in a heavily pre-treated patient population with a manageable safety profile. Further research, including randomized controlled trials and direct comparative studies, will be crucial to fully elucidate the therapeutic potential of **IMM-01** relative to other agents targeting the CD47-SIRP α pathway and existing standard-of-care treatments. The information presented in this guide is based on publicly available data and is intended for informational purposes for the scientific community.



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